molecular formula C20H19N3O4 B11283792 3-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

3-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11283792
M. Wt: 365.4 g/mol
InChI Key: HUAUGGNWTYULTP-UHFFFAOYSA-N
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Description

  • This compound, also known by its systematic name Diethylhexyl Butamido Triazone , is a synthetic organic molecule.
  • Its chemical formula is C44H59N7O5 , and it has a molecular weight of approximately 765.98 g/mol.
  • Diethylhexyl Butamido Triazone is commonly used as a UV absorber in sunscreens and other cosmetic products due to its ability to protect the skin from harmful UV radiation.
  • Preparation Methods

    • Synthetic Routes : Diethylhexyl Butamido Triazone can be synthesized through various routes. One common method involves the reaction of phenyl isocyanate with 3,4-dimethoxybenzoyl chloride followed by subsequent reactions to form the triazine ring.
    • Reaction Conditions : The specific conditions depend on the synthetic route chosen, but typically involve refluxing the reactants in suitable solvents.
    • Industrial Production : Diethylhexyl Butamido Triazone is industrially produced using large-scale synthesis methods. Manufacturers optimize the process for efficiency and yield.
  • Chemical Reactions Analysis

    • Reactions : Diethylhexyl Butamido Triazone is relatively stable and does not readily undergo chemical reactions under normal conditions.
    • Common Reagents : No specific reagents are commonly used for its reactions.
    • Major Products : Since it is primarily used as a UV absorber, its stability is a desirable property. It does not form significant by-products under UV exposure.
  • Scientific Research Applications

    • Cosmetics and Sunscreens : Diethylhexyl Butamido Triazone is a key ingredient in sunscreens and other UV-protective cosmetics.
    • Photoprotection : It effectively absorbs UVB and UVA radiation, preventing skin damage and reducing the risk of skin cancer.
    • Photostability : Researchers study its photostability and compatibility with other sunscreen ingredients.
    • Biomedical Research : Some studies explore its potential applications beyond sunscreens.
  • Mechanism of Action

    • Diethylhexyl Butamido Triazone absorbs UV radiation, preventing it from reaching deeper skin layers.
    • It acts as a photostabilizer , enhancing the stability of other UV filters in sunscreen formulations.
    • The compound’s mechanism involves electronic transitions and energy dissipation.
  • Comparison with Similar Compounds

    • Similar Compounds : Other UV absorbers include avobenzone , octocrylene , and octinoxate .
    • Uniqueness : Diethylhexyl Butamido Triazone stands out due to its stability, broad-spectrum UV absorption, and compatibility with other sunscreen ingredients.

    Remember, Diethylhexyl Butamido Triazone plays a crucial role in protecting our skin from harmful UV rays, making it an essential component in sunscreens and related products

    Properties

    Molecular Formula

    C20H19N3O4

    Molecular Weight

    365.4 g/mol

    IUPAC Name

    3-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

    InChI

    InChI=1S/C20H19N3O4/c1-12-8-9-14(10-13(12)2)23-19(25)15(11-21-20(23)26)18(24)22-16-6-4-5-7-17(16)27-3/h4-11H,1-3H3,(H,21,26)(H,22,24)

    InChI Key

    HUAUGGNWTYULTP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC=C3OC)C

    Origin of Product

    United States

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